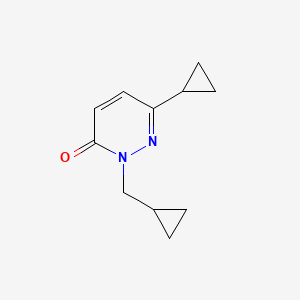

6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

6-cyclopropyl-2-(cyclopropylmethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-6-5-10(9-3-4-9)12-13(11)7-8-1-2-8/h5-6,8-9H,1-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISSESPHYGVBSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl hydrazine with a suitable cyclopropyl ketone, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the pyridazinone ring to a more reduced form.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones or carboxylic acids, while reduction may produce cyclopropylamines .

Scientific Research Applications

6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one with analogous pyridazinone derivatives, focusing on structural features, synthetic methods, and physicochemical properties.

Substituent Effects at Position 2

The substituent at position 2 of the pyridazinone ring significantly impacts molecular interactions and bioavailability:

- Target Compound : The cyclopropylmethyl group introduces moderate steric bulk and lipophilicity (logP estimated at ~2.1), balancing membrane permeability and solubility.

- 6-Cyclopropyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one (CAS: 2034267-41-7): The morpholinyl-oxoethyl group adds hydrogen-bonding capacity (logP ~0.8), favoring interactions with polar biological targets .

Substituent Effects at Position 6

- Target Compound : The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, a common issue with alkyl or aryl substituents .

Data Table: Key Structural and Physicochemical Comparisons

*logP values estimated using ChemDraw software.

Biological Activity

6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one is a compound within the pyridazine class known for its potential biological activities, particularly as a protein kinase inhibitor. The compound's structure includes two cyclopropyl groups, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

The primary biological activity of this compound is attributed to its role as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can alter the activity and function of these proteins. Inhibiting these kinases can disrupt signaling pathways involved in various diseases, particularly cancer.

Key Mechanisms:

- Inhibition of MEK/ERK Pathway : The compound has been shown to modulate the MEK (Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase) pathway, crucial for cell division and survival. By inhibiting this pathway, the compound may reduce tumor cell proliferation and induce apoptosis in cancer cells .

- Targeting Specific Kinases : It selectively inhibits certain kinases associated with tumor growth and metastasis, making it a candidate for targeted cancer therapies.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant anti-cancer properties. Its ability to inhibit key signaling pathways makes it a promising agent in oncology.

Case Studies:

- Anti-Cancer Efficacy : In vitro studies have demonstrated that this compound effectively reduces the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, studies on breast and lung cancer cell lines showed a dose-dependent reduction in cell proliferation .

- Combination Therapies : Preliminary findings suggest that combining this compound with other chemotherapeutic agents enhances its efficacy. This synergistic effect may lead to improved outcomes in resistant cancer types .

Research Findings

Recent studies have provided insights into the pharmacological properties of this compound:

Safety and Toxicology

While promising, the safety profile of this compound must be thoroughly evaluated. Early studies indicate that it has a manageable safety profile at therapeutic doses; however, comprehensive toxicological assessments are necessary to understand potential side effects fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.